2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core substituted with a 2,5-dimethylphenylmethyl sulfanyl group and a methyl group. The compound’s structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting the Cytochrome bd oxidase (Cyt-bd) , an enzyme crucial for the energy metabolism of Mycobacteria . This inhibition disrupts the bacteria’s energy production, leading to their death .
Biochemical Pathways
The compound affects the energy metabolism pathway of the bacteria by inhibiting the Cyt-bd . This enzyme is involved in the electron transport chain, a critical process for ATP production. By inhibiting Cyt-bd, the compound disrupts ATP production, leading to energy depletion and bacterial death .
Pharmacokinetics
The compound’s antimycobacterial activity suggests it can reach the bacterial cells effectively
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity, with MIC in the range of 6–8 μM . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .
Biochemical Analysis
Biochemical Properties
The compound 2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It interacts with various enzymes and proteins, which could potentially influence biochemical reactions .
Cellular Effects
The effects of 2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one on cells are significant. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is expected that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-((2,5-dimethylbenzyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are areas of active research. It is anticipated that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the Sulfanyl Group: The 2,5-dimethylphenylmethyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfanyl precursor reacts with the thieno[3,2-d]pyrimidin-4-one core.
Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.
Comparison with Similar Compounds
Similar compounds to 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Some similar compounds include:
Thieno[3,2-d]pyrimidin-4-one derivatives with different alkyl or aryl groups: .
Compounds with different heterocyclic cores but similar sulfanyl or methyl substituents: .
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-10-4-5-11(2)12(8-10)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPFUFRSHULTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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